molecular formula C7H4N2O2 B156789 1-Isocyano-4-nitrobenzene CAS No. 1984-23-2

1-Isocyano-4-nitrobenzene

Cat. No. B156789
Key on ui cas rn: 1984-23-2
M. Wt: 148.12 g/mol
InChI Key: WQFPYEBGLBCQOY-UHFFFAOYSA-N
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Patent
US03970597

Procedure details

p-nitroaniline (5 gms; 0.036 mole) and potassium-t-butoxide (20 gms; 0.18 mole) were dissolved with stirring in t-butanol (1 liter). Chloroform (8 ml: 0.07 mole) was then added dropwise and the reaction allowed to proceed with stirring for 1 hr. Benzene (200 ml) and water were added until phase separation occured. The benzene phase was separated. The aqueous phase was extracted with two 100 ml portions of benzene. The combined benzene extract was washed with water and concentrated to a final volume of about 100 ml. in a rotatory evaporator. The concentrated benzene solution was passed through an activated-alumina column (2.5 × 25 cm), the yellow-orange fractions collected and evaporated to dryness. The yellowish brown solid (3.5 gms; 60% yield) was stored in a closed vessel, at -5°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:11]C(C)([O-])C.[K+].C(Cl)(Cl)Cl.C1C=CC=CC=1>C(O)(C)(C)C.O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([N+:8]#[C-:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The benzene phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with two 100 ml portions of benzene
EXTRACTION
Type
EXTRACTION
Details
The combined benzene extract
WASH
Type
WASH
Details
was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a final volume of about 100 ml
CUSTOM
Type
CUSTOM
Details
in a rotatory evaporator
CUSTOM
Type
CUSTOM
Details
the yellow-orange fractions collected
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The yellowish brown solid (3.5 gms; 60% yield) was stored in a closed vessel, at -5°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)[N+]#[C-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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